Journal Name:IEEE Transactions on Sustainable Energy
Journal ISSN:1949-3029
IF:8.31
Journal Website:http://www.ieee-pes.org/ieee-transactions-on-sustainable-energy
Year of Origin:0
Publisher:Institute of Electrical and Electronics Engineers Inc.
Number of Articles Per Year:185
Publishing Cycle:
OA or Not:Not
Adjusting Zn2+ diffusion kinetics and storage capability of MnOOH nanofibers for high-performance cathode of aqueous zinc-ion batteries
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.cej.2023.145046
MnOOH is regarded as a product of manganese-based materials after H+ insertion. There is rare study on the Zn2+/H+ storage capability of MnOOH. Herein, MnOOH nanofibers are prepared through a one-step hydrothermal method and developed as a promising cathode. The introduction of S doping changes the crystal structure of MnOOH and is conducive to its electronic/ionic transport and structural stability, proven by density functional theory calculations and various characterizations. The reduced Zn2+ diffusion barrier of S-doped MnOOH leads to its increased Zn2+ storage capability in the test of rate capability, especially at large current density. The Zn2+/H+ insertion-type mechanism of MnOOH is revealed by ex situ XRD, Raman, XPS, and SEM tests. Therefore, this optimized material delivers a high reversible capacity of 178 mAh g−1 at 0.1 A g−1, a good rate capability of 50 mAh g−1 at 3.0 A g−1, and a long cyclic life with 108 mAh g−1 at 0.5 A g−1 over 500 cycles. Moreover, the electrode still shows satisfactory rate capability and cyclic life even at the high mass loadings of 10 and 15 mg cm−2. This work proves the Zn2+/H+ storage capability of MnOOH and its potential as a high-performance cathode in aqueous zinc ion battery.
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A novel design idea of high-stability silicon anodes for lithium-ion batteries: Building in-situ “high-speed channels” while reserving space
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.cej.2023.144991
As one of the most promising anode materials for high-performance lithium-ion batteries, the commercial application of Si faces many dilemmas. In this paper, a facile method is developed to substantially improve the cycling stability of Si-based anodes. Firstly, based on the Kirkendall effect, the Si nanoparticle was transformed into multi-Si-void@SiO2 by heat-treatment. Then, the acid precipitation process was used to coat the lignin on the surface of the multi-Si-void@SiO2 structure via the hydrogen-bond interaction, and after in-situ carbonization, multi-Si-void@SiO2@lignin-based carbon composite was formed. The optimum electrode material maintained the specific capacity of 759 mA h g−1 after 1300 cycles at the current density of 1.0 A/g. The great electrochemical performance is attributed to the four components of voids, Si, SiO2 and lignin-based carbon (LC) performing their duties and synergistically, making the electrode exhibit excellent cycle stability. After long-term charge/discharge process, SiO2 layer is fully activated to construct Li4SiO4 and Li2O “high-speed channels”, providing a “bridge” for Si to connect with the outside. And the reserved space inside the structure is conducive to the free expansion and contraction of Si. Meanwhile, lignin, as a cheap and renewable carbon source, greatly reduces the cost of material preparation. Consequently, the multi-Si-void@SiO2@LC composite presented here provides a feasible strategy for the large-scale development of highly stable Si-based anodes.
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Tailoring zincophilicity via amorphous Se-rich selenides coating for stable Zn anode
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.cej.2023.145016
Aqueous Zn-ion batteries (AZIBs) are being extensively studied for promising energy storage applications owing to their advantages of excellent safety, and high theoretical capacity. Nevertheless, the Zn anode in electrolytes obstinately suffers from irreversibility issues, e.g., the low coulombic efficiency and dendrite growth during cycling. Thus, it remains a severe challenge to obtain high cycling stability of Zn anodes. Tuning zincophilicity has been a high-interest topic as a class of Zn anode optimization. Herein, tailoring zincophilicity via amorphous Se-rich selenides coating for a stable Zn anode is reported. The Zn foils were surface-modified by coating with intrinsic zincophobic selenide (i.e., WSe2 and MoSe2, resulting in WSe2-Zn and MoSe2-Zn, respectively). Interestingly, a Se-rich layer with a particular amorphous structure was manufactured on the Zn anode. The enrichment of Se was electrochemically induced to form ZnSe, which improves zincophilicity of the Zn anode and provides nucleation sites for Zn ions. Accordingly, homogeneous deposition and exfoliation of Zn ions were promoted, and the growth of Zn dendrites during cycles was inhibited. Along with suppressed side-product generation, the outputs of AZIBs with modified electrodes were vastly improved. The symmetric batteries with selenides exhibit a low polarization and prolonged life over 1700 h. Besides, it is shown that the specific capacity and stability of the full batteries using sodium vanadate as cathodes are remarkably enhanced by selenide modification. Further, when assembled with Mn-based cathodes, good capacity retention (77.5% for WSe2-Zn, 74.7% for MoSe2-Zn, and 49.5% for pristine Zn) at 2 A/g was achieved over 3500 cycles. A facile route to tune intrinsic zincophobicity into zincophilicity is demonstrated, which brings about massive opportunities for developing high-performance electrode materials for AZIBs.
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Influence of oxidative conditions on the deactivation of an equilibrium FCC catalyst in the fast pyrolysis of HDPE in a conical spouted bed reactor
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.cej.2023.144947
This study approaches the continuous catalytic fast pyrolysis of plastics in a flexible and original technology, i.e., a conical spouted bed reactor equipped with fountain confiner and draft tube. The catalyst is an inexpensive equilibrium fluid catalytic cracking (FCC) one. Moreover, operation under oxidative conditions is proposed to solve heat supply to the pyrolysis reactor, as a previous study revealed a remarkable difference in the performance of the cracking catalyst when pyrolysis was carried out under inert (conventional) and oxidative conditions. Therefore, the aim of this paper is to assess the role played in the catalyst stability and deactivation mechanism by the presence of air in the reaction environment. A comparative study has been conducted by operating in long continuous runs under the same conditions (550 °C and a space time of 15 gcatalyst min gHDPE−1) in inert and oxidative atmospheres, i.e., equivalence ratios (ER) of 0 and 0.2, respectively. The evolution of product distribution with time on stream was evaluated. Moreover, samples of catalysts were taken from the reactor at different reaction times to correlate catalyst performance with the deactivated catalyst properties, and therefore progress in the understanding of the deactivation mechanism. The amount and nature of the coke deposited on the catalyst and its influence on catalyst properties was ascertained using thermogravimetry (TG-TPO), Raman spectroscopy, and NH3 and N2 adsorption–desorption techniques. The operation under oxidative conditions improved product distribution, with higher yields of light olefins. Moreover, catalysts activity and stability were also enhanced under oxidative conditions. Therefore, the results obtained involve a step forward towards the scaling up of plastics continuous catalytic pyrolysis.
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‘Green-tea’ extract soldered triple interpenetrating polymer network membranes for water remediation
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.cej.2023.145008
Commercial state-of-the-art membranes are generally plagued by the counterposition of permeability and selectivity. Additionally, fouling and scaling issues coupled with linear lifecycles and high energy consumption further intensify the impairment of membrane performance. Hence, superior antifouling membranes with a significant balance of water permeance and separation abilities continues to be at the core of the current research epicenter. Herein, inspired by nature, we electrostatically soldered 'green tea' extract epigallocatechin gallate (EGCG) with the membrane's key ingredients (doped aniline and pyrrole) to aid in the hydrophilic features and render the membranes antifouling. The doped monomers are then polymerized as polyaniline and polypyrrole in-situ in polyvinylidene fluoride (PVDF), evolving into triple interpenetration polymer networks (IPNs), which facilitates pore tightening and molecular sieving. The highly negative surface charge, due to –OH functional groups in EGCG, also aids in antifouling performance and rejects organic dyes from contaminated water. This triple IPN membrane exhibited excellent mechanical and thermal stability -a key requirement for sustainability. The membrane shows steady performance for multiple operating cycles in terms of salt rejection (ca. 98% for monovalent and > 99% for divalent) and dye removal (ca. 99%) for both cationic and anionic dyes besides being chlorine tolerant. The rationale behind choosing ‘green tea’ extract is also to harness antimicrobial properties in the membrane. The EGCG based triple IPN membranes showed excellent antibacterial (>6.908 log reduction) and antiviral properties (∼2.3 log reduction) besides being non-cytotoxic against mammalian cell lines - a key requirement when they are disposed of in the landfill. The strategy adopted here paves the way for next generation membranes for water remediation and will help guide the researchers working in this domain from both academia and industry.
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Nanomedicine targets endogenous copper ions for disease diagnosis and therapy
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.cej.2023.144951
Copper ion is an essential microelement that plays vital roles in a wide range of physiological processes, and aberrant copper levels in vivo usually cause various diseases, making it an important target for disease diagnosis and therapy. Traditional copper ion detection for disease diagnosis is mainly based on combining tissue biopsy and inductively coupled plasma spectrometry technique, while this strategy is invasive, expensive, and can’t reflect copper levels in real-time, on-site, and through systematic analysis. On the other hand, copper chelators or ionophores are traditionally used to manipulate copper levels to help repair damaged cells or kill malignant cells. However, currently developed copper chelators/ionophores suffer from non-targeting ability, low bioavailability, poor selectivity, and short half-life time. Therefore, new techniques for detecting and regulating endogenous copper homeostasis are urgently demanded. Nanotechnology has dramatically advanced in improving imaging contrast, enhancing therapeutic effects, lowering side effects, etc. Early studies that combined nanotechnology with imaging/therapeutic approaches targeting copper homeostasis have shown great potential for developing diagnosis/treatment options. This review systematically summarizes recent advances in copper ion-related nanomedicine for disease diagnosis and therapy, and analyzes the underlying critical concerns, unresolved issues, and future perspectives, hoping it can provide a general implication for further research.
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A reactive oxygen/nitrogen species-eliminating natural product-based nanomedicine for prevention and treatment of inflammatory liver injury
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.cej.2023.144952
Reactive oxygen and nitrogen species (RONS) are key signaling molecules that play an important role in the progression of inflammatory diseases. Although various antioxidants have RONS scavenging properties, they are difficult to be used to cope with acute inflammation which requires inflammatory site-targeting, effective anti-inflammatory activity, and low toxicity. In this work, we developed a safe and effective nano-antioxidant ZMF formed by simply self-assembly of natural plant protein zein and natural drug mangiferin for the synergistic treatment of inflammation-related acute liver injury. ZMF could eliminate RONS, inhibit the activation of macrophages, and modulate the level of inflammatory cytokines through the synergistic effects of mangiferin and zein. In addition, in the mouse models of inflammation-related acute liver injury, ZMF showed superior efficacy in reducing inflammatory reactions. Importantly, the preliminary in vitro and in vivo experiments proved the good safety of ZMF. This study proved the remarkable anti-inflammatory activities of nanomedicine self-assembled by RONS-eliminating natural products, which could provide a reference for the green development of efficient nano-antioxidant from natural products for the treatment of inflammation-related diseases.
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Synchronously nucleated inducing deposition of Zn2+ and homogenized electric field endowed by 3D porous host for dendrite-free Zn metal anodes
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.cej.2023.144996
Aqueous rechargeable Zn-metal batteries have great potential in the field of energy storage owing to high theoretical capacity, low electrochemical potential, low cost, and good safety performance of the Zn anodes. However, Zn anode has a series of problems such as dendrite growth, surface passivation and corrosion, which limits its further development. To address these issues, a new zinc anode with a 3D porous host compounded with TiO2 nanowire arrays (NWAs) decorated with rGO and CNTs (TGC) was constructed. Density functional theory result demonstrates that the TiO2 exhibits superior binding energies of zinc, as the super-zincophilic nucleation sites, which can be conducive to a uniform deposition of the zinc and give an effective guidance to construct 3D novel dendrite-free Zn metal anodes. The 3D porous conductive network formed by rGO and CNTs homogenized the electric field and alleviated the volume expansion during the cycle. As expected, the TGC host guarantees the steady Zn plating/stripping with a long-term stability over 3000 h at the current density of 1 mA cm−2. As a validation, a Zn@TGC//MnO2 full cell shows long lifespan over 1000 cycles at 1.0 A g−1.
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Gold nanoclusters supported Molybdenum diselenide-porous carbon composite as an efficient electrocatalyst for selective ultrafast probing of chlorpyrifos-pesticide
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.cej.2023.145048
Chlorpyrifos (CPS) is an organophosphorus pesticide widely utilized in agricultural production. Much like other commonly used highly toxic and hazardous substances, is harmful to humans, plants, and animals. Thus, the development of highly efficient electrocatalysts that can monitor and detect levels of CPS in environmental samples is urgently required. This research describes a simple means of synthesizing Au nanoclusters (AuNCs) incorporated into MoSe2-Porous carbons (PCs) via a single-step hydrothermal reaction followed by chemical reduction. AuCN-MoSe2-PC coated Glassy carbon electrodes (GCEs) exhibited excellent electrocatalytic activity, interfacial charge transfer ability (96 Ω), and cathode peak intensities at a low reduction wave potential (∼-0.74 V) for sensing CPS. The developed sensor exhibited a wide linear range from 5 to 185 nM, a rapid amperometric response of < 3 s, a low detection limit (0.15 nM), and ultra-sensitivity (27.027 μA nM−1 cm−2) for CPS at −0.74 V vs. Ag|AgCl than other reported modified electrodes. Furthermore, the sensor had excellent reproducibility, repeatability, reusability, and long-time stability (88 % activity retention after 1 month) with a relative standard deviation (RSD) of < 5% and exhibited remarkable tolerance for the detection of CPS in the presence of potentially interfering substances. The practical applicability of the sensor was tested for the quantitative analysis of trace CPS levels in paddy water, pond water, and seawater samples, and it demonstrated recoveries of 97.9 to 106.6% with RSDs below 5% (n = 3), which are comparable to the results of high-performance liquid chromatography.
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Rapid and user-friendly detection of selenium-rich foods using a THEATER colorimetric device with Pt-Co-N-C as viewing glasses
IEEE Transactions on Sustainable Energy ( IF 8.31 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.cej.2023.144787
The consumption of Se-rich foods is a highly effective means of augmenting a person’s intake of Se, which plays a critical role in human health; however, excessive Se consumption can be toxic. The determination of Se levels is therefore of paramount importance to ensure the safety of both the production and consumption of selenium-rich foods. In this study, a rapid and user-friendly method is developed for the analysis of selenium-rich foods wherein the detection process is similar to watching three-dimensional movies in a theater. A portable 3D-printed colorimetric device called the Detection THEATER (Time-saving, High-sensitive, Easy, Accurate, Telling, Economical, and Rapid) is first constructed for the rapid and visually accessible colorimetric analysis of samples in nonlaboratory settings. Subsequently, the Co-N-C nanozyme is doped with Pt to produce a Pt-Co-N-C nanozyme with superior peroxidase-like activity, which serves as the viewing glasses for signal amplification in the Detection THEATER. The Detection THEATER exhibits excellent sensitivity and accuracy, including a linear range of 0.5–1.2 μg/mL and a low detection limit of 0.026 μg/mL. The pretreatment of food samples is also optimized and simplified, thereby reducing processing times three-fold and enhancing accessibility and usability. The Pt-Co-N-C nanozyme-based Detection THEATER, demonstrated outstanding specificity and practicality, opening up a new avenue for the analysis of selenium-rich foods.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 ENERGY & FUELS 能源与燃料2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.30 61 Science Citation Index Expanded Not
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